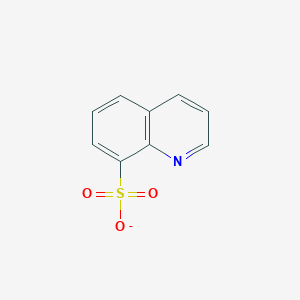![molecular formula C26H21N3O5S B280720 1-ethyl-N-isonicotinoyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280720.png)
1-ethyl-N-isonicotinoyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-isonicotinoyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as E7010, is a novel sulfonamide compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. E7010 has been shown to exhibit potent anti-tumor activity and is being studied for its mechanism of action and potential use in cancer treatment.
Mécanisme D'action
The exact mechanism of action of 1-ethyl-N-isonicotinoyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In vitro studies have demonstrated that this compound can inhibit the activity of a number of enzymes involved in cancer cell metabolism, including lactate dehydrogenase and glucose-6-phosphate dehydrogenase. Additionally, this compound has been shown to inhibit the activity of a number of signaling pathways involved in cancer cell growth and proliferation, including the PI3K/Akt/mTOR pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-ethyl-N-isonicotinoyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments is its potent anti-tumor activity, which allows for the study of its mechanism of action and potential use in cancer treatment. Additionally, this compound is a relatively stable compound that can be easily synthesized and purified. One limitation of using this compound in lab experiments is the lack of information on its potential toxicity and side effects.
Orientations Futures
There are a number of potential future directions for research on 1-ethyl-N-isonicotinoyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of focus could be the development of more potent analogs of this compound with improved anti-tumor activity. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound for cancer treatment. Finally, research could be conducted to investigate the potential use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy.
Méthodes De Synthèse
The synthesis of 1-ethyl-N-isonicotinoyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the reaction of isonicotinoyl chloride with 4-methoxyaniline, followed by the addition of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide and ethylamine. The resulting product is then purified through a series of recrystallizations to obtain the final compound.
Applications De Recherche Scientifique
1-ethyl-N-isonicotinoyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound exhibits potent anti-tumor activity against a variety of cancer cell lines, including lung, breast, and prostate cancer. Additionally, in vivo studies have demonstrated that this compound can inhibit tumor growth and prolong survival in animal models of cancer.
Propriétés
Formule moléculaire |
C26H21N3O5S |
|---|---|
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonyl-N-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C26H21N3O5S/c1-3-28-22-11-12-23(20-5-4-6-21(24(20)22)26(28)31)35(32,33)29(18-7-9-19(34-2)10-8-18)25(30)17-13-15-27-16-14-17/h4-16H,3H2,1-2H3 |
Clé InChI |
DFBIMODMIYPVEE-UHFFFAOYSA-N |
SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)C5=CC=NC=C5)C=CC=C3C1=O |
SMILES canonique |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)C5=CC=NC=C5)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
